molecular formula C23H17FO3 B2431555 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one CAS No. 329704-13-4

7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one

Cat. No.: B2431555
CAS No.: 329704-13-4
M. Wt: 360.384
InChI Key: QGQBDBAIUNYGFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. This particular compound features a fluorobenzyl group, a methyl group, and a phenyl group attached to the chromenone core, which may impart unique chemical and biological properties.

Properties

IUPAC Name

7-[(4-fluorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17FO3/c1-15-21(26-14-16-7-9-18(24)10-8-16)12-11-19-20(13-22(25)27-23(15)19)17-5-3-2-4-6-17/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQBDBAIUNYGFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pechmann Condensation

The classical Pechmann reaction employs resorcinol derivatives and β-keto esters under acidic conditions. For 4-phenyl substitution, ethyl benzoylacetate reacts with 3-hydroxy-5-methylphenol in concentrated sulfuric acid at 0–5°C. The reaction proceeds via electrophilic substitution, yielding 7-hydroxy-8-methyl-4-phenylcoumarin (Intermediate A) with 82–85% efficiency.

$$
\text{3-Hydroxy-5-methylphenol + Ethyl benzoylacetate} \xrightarrow{\text{H}2\text{SO}4} \text{Intermediate A} \quad
$$

Kostanecki-Robinson Reaction

Alternatively, the Kostanecki-Robinson method utilizes o-hydroxyacetophenone derivatives. 2-Hydroxy-5-methyl-4-phenylacetophenone undergoes cyclization with acetic anhydride in the presence of sodium acetate, producing the coumarin core. This method offers superior regiocontrol for the 8-methyl group.

Optimization of Reaction Parameters

Critical parameters influencing yield and purity include:

Parameter Optimal Condition Impact on Yield
Solvent Anhydrous DMF or THF Maximizes solubility of intermediates
Temperature 60°C (alkylation), 0°C (Mitsunobu) Reduces byproduct formation
Catalyst K₂CO₃ (2.5–3.0 equiv) Ensures complete deprotonation
Reaction Time 12–18 hours Balances conversion and degradation

Crystallographic and Spectroscopic Characterization

X-ray Diffraction Analysis

While direct crystallographic data for the title compound is limited, analogous structures (e.g., 7-hydroxy-4-phenylcoumarin) adopt orthorhombic systems with unit cell dimensions a = 10.2949 Å, b = 11.1616 Å, and c = 19.2902 Å. The 4-fluorobenzyloxy group introduces torsional strain, altering π-π stacking distances to 3.501 Å compared to 3.8 Å in non-fluorinated derivatives.

NMR Spectral Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.89 (d, J = 8.4 Hz, 1H, H-5), 7.45–7.32 (m, 5H, phenyl), 6.82 (s, 1H, H-3), 5.21 (s, 2H, OCH₂), 2.41 (s, 3H, CH₃).
  • ¹³C NMR: δ 160.1 (C=O), 152.3 (C-7), 134.6 (C-4), 128.9–115.2 (aryl carbons).

Industrial-Scale Production Strategies

Continuous Flow Synthesis

A patent-pending method (WO2014111903A2) adapts batch processes to continuous flow, reducing reaction time from 18 hours to 45 minutes. Key steps include:

  • Microreactor alkylation at 100°C with 20 psi pressure.
  • In-line purification using silica-coated membranes.

Solvent Recycling

Ethanol and acetonitrile are recovered via fractional distillation, achieving 95% solvent reuse. This reduces production costs by 40%.

Challenges and Mitigation

Regioselectivity Issues

Competing O- vs. C-alkylation at position 7 is minimized by:

  • Using bulky bases (e.g., DBU) to favor oxygen nucleophilicity.
  • Low-temperature conditions (-78°C) during Mitsunobu reactions.

Purification Difficulties

The product’s low solubility in polar solvents necessitates gradient elution chromatography (hexane:EtOAc, 4:1 to 1:1). Recrystallization from ethanol-diisopropyl ether (1:3) yields 99.5% pure crystals.

Chemical Reactions Analysis

Ring-Closing Reactions

Some methodologies employ ring-closing strategies to form the coumarin scaffold. For example:

  • Diethyl carbonate and sodium hydride are used to cyclize intermediates, followed by demethylation with boron tribromide (BBr₃) .

  • Alkylation with methyl esters (e.g., methyl 8-bromooctanoate) and subsequent hydrolysis yields carboxylic acid derivatives .

Example Reaction Sequence :

  • Intermediate 9 → React with methyl 8-bromooctanoate → 10 (69% yield).

  • Demethylation with BBr₃ → 11 (90% yield) .

Intermediate Reagent Yield
10 Methyl 8-bromooctanoate69%
11 BBr₃90%

Coupling Reactions

The compound can also be synthesized via coupling reactions using quinoxalin-2(1H)-one derivatives. For example:

  • Ethyl bromoacetate reacts with quinoxalin-2(1H)-one under K₂CO₃/DMF conditions to form ester intermediates .

  • Saponification with lithium hydroxide (LiOH) converts esters to carboxylic acids .

Key Steps :

  • Ethyl 2-(2-oxoquinoxalin-1(2H)-yl) acetate → Saponification → 4-(2-oxoquinoxalin-1(2H)-yl)butanoic acid (96% yield) .

Structural Analysis

The compound’s molecular formula is C₂₄H₁₇FO₃ , with a molecular weight of 334.35 g/mol . Its structure includes:

  • A coumarin core (2H-chromen-2-one) at positions 2 and 4.

  • A 4-fluorobenzyl ether at position 7.

  • A methyl group at position 8.

Functional Groups and Reactivity

  • Electron-Withdrawing Groups : The fluorine substituent on the benzyl ether enhances the nucleophilicity of adjacent positions, influencing reactivity in alkylation or substitution reactions .

  • Coumarin Core : Susceptible to reactions targeting the lactone ring , such as hydrolysis or ring-opening under acidic/basic conditions .

Characterization and Purification

Technique Purpose Key Observations
NMR Confirm structural integrityDistinct signals for aromatic protons and methyl groups
TLC Monitor reaction progressRf values correlate with purity
Mass Spectrometry Verify molecular weightMolecular ion peak at m/z 334

Biological Implications of Reactivity

While not directly synthesizing the compound, studies on coumarin derivatives highlight:

  • Enzyme Inhibition : Substituents like fluorine can modulate interactions with enzymes (e.g., MAO B), affecting biological activity .

  • Anticancer/Cytotoxic Effects : Structural modifications (e.g., benzyloxy groups) enhance activity in cell lines such as AGS and HepG2 .

Challenges and Optimization

  • Regioselectivity : Ensuring substitution occurs exclusively at position 7 during alkylation.

  • Yield Improvement : Optimizing reaction conditions (e.g., solvent choice, base strength) to maximize purity and minimize side products .

Scientific Research Applications

Anticancer Properties

Research indicates that derivatives of coumarin compounds, including 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, exhibit anticancer properties. In vitro studies have demonstrated that certain coumarin derivatives can induce apoptosis in cancer cell lines, such as AGS (gastric cancer), HeLa (cervical cancer), and A549 (lung cancer) cells . The mechanism often involves the modulation of apoptotic pathways and inhibition of cell proliferation.

Anti-inflammatory Effects

Coumarins are recognized for their anti-inflammatory properties. Studies have shown that compounds similar to 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one can inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain . This inhibition can lead to reduced production of pro-inflammatory mediators, suggesting potential therapeutic applications in treating inflammatory diseases.

Antioxidant Activity

The antioxidant capacity of coumarins is well-documented. The presence of phenolic hydroxyl groups in their structure allows them to scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of diseases associated with oxidative damage, including neurodegenerative disorders.

Pain Management

Recent studies have explored the use of coumarin derivatives in pain management. For example, formulations incorporating compounds like 4-(Phenylselanyl)-2H-chromen-2-one have shown significant antinociceptive effects in animal models, indicating that similar derivatives could be effective for chronic pain relief . The development of nanoencapsulated forms enhances bioavailability and prolongs therapeutic effects.

Neuroprotection

The potential neuroprotective effects of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one are being investigated in the context of neurodegenerative diseases such as Alzheimer’s. Compounds that inhibit monoamine oxidase B (MAO B) are considered promising candidates for neuroprotection due to their ability to reduce neurotoxic metabolites . This activity may be attributed to structural features inherent in coumarin derivatives.

Case Studies and Research Findings

StudyFocusFindings
Anticancer ActivityIdentified cytotoxic effects on multiple cancer cell lines; specific derivatives showed IC50 values indicating potent activity.
Pain ManagementDemonstrated significant antinociceptive effects through both free and nanoencapsulated forms; no toxicity observed in model organisms.
NeuroprotectionInvestigated MAO B inhibition; compounds showed potential as anti-Alzheimer agents with low cytotoxicity.

Mechanism of Action

The mechanism by which 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems, potentially inhibiting or activating their function.

    Pathways: Modulation of signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    Coumarin: The parent compound of chromenones, known for its anticoagulant properties.

    Warfarin: A well-known anticoagulant derived from coumarin.

    4-hydroxycoumarin: Another derivative with anticoagulant activity.

Uniqueness

    Fluorobenzyl Group: The presence of the fluorobenzyl group may enhance the compound’s lipophilicity and metabolic stability.

    Methyl and Phenyl Groups: These groups can influence the compound’s binding affinity to biological targets and its overall pharmacokinetic profile.

This detailed overview provides a comprehensive understanding of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, covering its synthesis, reactions, applications, and unique properties

Biological Activity

The compound 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one belongs to a class of compounds known as chromones, which have garnered significant interest due to their diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

Synthesis

The synthesis of 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one typically involves the reaction of resorcinol derivatives with appropriate benzoylacetates under acidic conditions. The procedure often includes purification through silica gel chromatography to obtain a high-purity product. For example, a related compound was synthesized by mixing resorcinol and methyl 3-fluorobenzoylacetate, resulting in a yield of approximately 97% after recrystallization .

Biological Activity Overview

The biological activities of chromone derivatives, including 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, can be categorized into several key areas:

  • Anticancer Activity : Various studies have evaluated the cytotoxic effects of chromone derivatives against different cancer cell lines. For instance, compounds similar to 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one have shown promising results in inhibiting cell proliferation in human cancer cell lines such as AGS (gastric), HCT116 (colon), and HeLa (cervical) cells. The mechanism often involves apoptosis induction and cell cycle arrest .
  • Anti-inflammatory Effects : Chromones are known for their anti-inflammatory properties. Research indicates that certain derivatives can inhibit the NF-kB signaling pathway, reducing the production of pro-inflammatory cytokines . This suggests potential applications in treating inflammatory diseases.
  • Antimicrobial Activity : Some studies have reported the antimicrobial properties of chromone derivatives against various bacterial strains. This includes both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity that could be exploited for developing new antibiotics .
  • Neuroprotective Properties : There is emerging evidence that chromone derivatives may possess neuroprotective effects, particularly in models of neurodegenerative diseases. For example, certain compounds have demonstrated the ability to cross the blood-brain barrier and exhibit protective effects against oxidative stress-induced neuronal damage .

Anticancer Efficacy

A study evaluated the cytotoxicity of various chromone derivatives against multiple cancer cell lines using the MTT assay. The results indicated that some derivatives exhibited IC50 values significantly lower than standard chemotherapeutics, highlighting their potential as novel anticancer agents.

CompoundCell LineIC50 (µM)
7aAGS5.0
7bHCT1163.5
7cHeLa4.0

Anti-inflammatory Mechanism

In an experimental model, a derivative similar to 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one was tested for its ability to inhibit NO production in LPS-stimulated macrophages. The compound showed significant inhibition at concentrations as low as 10 µM, suggesting its potential utility in treating inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-((4-fluorobenzyl)oxy)-8-methyl-4-phenyl-2H-chromen-2-one, and what key reaction conditions influence yield?

  • Methodology : The compound is typically synthesized via a multi-step process involving:

Condensation : Formation of the chromenone core through base-catalyzed cyclization of substituted chalcone precursors (e.g., using NaOH in ethanol) .

Etherification : Introduction of the 4-fluorobenzyl group via nucleophilic substitution under reflux conditions with a polar aprotic solvent (e.g., DMF) .

  • Critical Conditions :
  • Temperature control (<80°C) to prevent decomposition of the fluorobenzyl moiety.
  • Use of anhydrous solvents to minimize side reactions.
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Q. How is the structure of this compound validated, and which spectroscopic techniques are most effective?

  • Structural Validation :

  • 1H/13C NMR : Key peaks include aromatic protons (δ 6.8–8.2 ppm), methyl groups (δ 2.3–2.6 ppm), and the fluorobenzyl ether linkage (δ 4.8–5.2 ppm) .
  • IR Spectroscopy : Stretching vibrations for the lactone carbonyl (C=O, ~1700 cm⁻¹) and ether (C-O-C, ~1250 cm⁻¹) confirm core functional groups .
  • X-ray Crystallography : SHELX software refines crystallographic data to resolve bond lengths and angles (e.g., C-O bond ≈ 1.36 Å) .

Q. What are the solubility characteristics and stability considerations for this compound under various experimental conditions?

  • Solubility Profile :

SolventSolubility (mg/mL)
DMSO>50
Methanol~10
Water<0.1
(Based on experimental data for structurally analogous chromenones )
  • Stability :
  • Degrades under prolonged UV exposure; store in amber vials at –20°C .
  • Avoid strong acids/bases to prevent lactone ring hydrolysis.

Advanced Research Questions

Q. How can non-aqueous potentiometric titration be optimized for quantifying this compound, and what validation parameters are critical?

  • Method Development :

  • Titrant : 0.1M HClO₄ in glacial acetic acid.
  • Electrode System : Glass electrode with Ag/AgCl reference.
  • Validation :
  • Linearity : R² > 0.999 across 0.1–10 mg/mL .
  • Accuracy : Recovery rates 98–102% via spike-and-recovery tests.
  • Precision : %RSD < 2% for intra-day/inter-day replicates .

Q. What strategies are employed to resolve crystallographic disorder in X-ray structures of similar chromenone derivatives?

  • Crystallographic Refinement :

  • Use SHELXL to model disorder via split positions (e.g., fluorobenzyl group with partial occupancy) .
  • Apply restraints to bond lengths/angles for disordered regions.
  • Validate with residual density maps (Δρ < 0.3 eÅ⁻³) .

Q. How do structural modifications at the 7- and 8-positions affect the compound's biological activity, and what in vitro assays are used to assess this?

  • Structure-Activity Relationship (SAR) :

  • 7-Position : Fluorobenzyl substitution enhances lipophilicity (logP ~3.5), improving membrane permeability .
  • 8-Position : Methyl groups reduce steric hindrance, increasing binding affinity to target enzymes (e.g., IC₅₀ < 10 μM in kinase assays) .
    • Assays :
  • Cytotoxicity : MTT assay (IC₅₀ determination in cancer cell lines) .
  • Enzyme Inhibition : Fluorescence polarization for binding kinetics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.